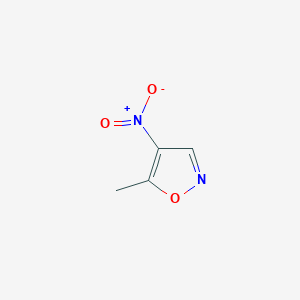

5-Methyl-4-nitroisoxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-3-4(6(7)8)2-5-9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVORXIBNGBOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510834 | |

| Record name | 5-Methyl-4-nitro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-06-1 | |

| Record name | 5-Methyl-4-nitroisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-nitro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity of 5-Methyl-4-nitroisoxazole derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-4-nitroisoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, valued for its versatile biological activities. The introduction of a 5-methyl and a 4-nitro group onto this heterocyclic core creates a unique electronic and steric profile, giving rise to a class of compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of 5-methyl-4-nitroisoxazole derivatives, synthesizing current knowledge on their synthesis, diverse biological activities, and underlying mechanisms of action. We delve into their demonstrated efficacy as antiparasitic, antibacterial, anticancer, and anti-inflammatory agents, supported by detailed structure-activity relationship (SAR) insights. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering both field-proven insights and detailed experimental protocols to guide future investigations.

The 5-Methyl-4-nitroisoxazole Core: A Privileged Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules.[1] Its chemical stability and ability to participate in various non-covalent interactions make it an ideal framework for drug development. The specific substitution pattern of 5-methyl-4-nitroisoxazole confers distinct properties:

-

The 5-Methyl Group: This group can influence the molecule's lipophilicity, metabolic stability, and steric interactions within biological targets. It often serves as a critical anchoring point or can be modified to explore structure-activity relationships.

-

The 4-Nitro Group: This electron-withdrawing group is pivotal to the biological activity of many derivatives. It dramatically influences the electronic character of the isoxazole ring and is often a substrate for bioreductive activation, a key mechanistic pathway in antimicrobial and antiparasitic agents.[2][3] The reduction of the nitro group can lead to the formation of cytotoxic radical species, making it a "warhead" in targeted therapies.[4]

Synthetic Strategies for Isoxazole Derivatives

The construction of the 5-methyl-4-nitroisoxazole core and its derivatives can be achieved through several reliable synthetic routes. A prevalent method involves the [3+2] cycloaddition reaction, which efficiently forms the isoxazole ring.

Diagram 1: General Synthetic Pathway via [3+2] Cycloaddition

Caption: A common synthetic route to 4-nitroisoxazole derivatives.

Nitroisoxazole derivatives are known to possess a wide spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[5] The synthesis of 4-nitro-3-phenylisoxazole derivatives, for instance, has been successfully achieved by reacting dimethyl-(2-nitrovinyl)-amine with corresponding phenyloximes.[5] Another key precursor, 3,5-dimethyl-4-nitroisoxazole, is frequently used in the synthesis of more complex heterocyclic systems like phenylmethylene bis-isoxazolo[4,5-b]azepines.[6]

Spectrum of Biological Activities

The unique chemical nature of the 5-methyl-4-nitroisoxazole scaffold has led to the discovery of derivatives with a broad range of pharmacological effects.

Antiparasitic Activity

Derivatives of nitroisoxazole have shown significant promise against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[4] The trypanocidal effect is strongly linked to the nitro group.

-

Mechanism Insight: The primary mechanism involves the generation of oxidative stress within the parasite. The nitro group undergoes bioreduction, a process that consumes cellular reducing equivalents and produces reactive oxygen species (ROS) and other radical species. This surge in oxidative stress overwhelms the parasite's antioxidant defenses, leading to cellular damage and death.[4]

-

SAR: Studies have shown that the presence of halogen (e.g., fluorine) or methoxy groups on substituents attached to the isoxazole ring can modulate this trypanocidal activity. These electron-attracting or -donating groups alter the physicochemical properties of the molecules, potentially enhancing their uptake or their interaction with parasitic nitroreductases.[4]

| Compound Type | Target Organism | Key Findings | Reference |

| (E)-5-(4-Fluorostyryl)-3-methyl-4-nitroisoxazole | Trypanosoma cruzi | Demonstrates significant trypanocidal effects, linked to ROS generation. | [4] |

| Halogen-substituted nitroisoxazoles | T. cruzi (epimastigotes) | Showed the highest activity in the series, surpassing non-halogenated analogs. | [4] |

| 5-Nitroindazole derivatives | T. cruzi & T. vaginalis | Exhibited interesting antichagasic and remarkable trichomonacidal activity. | [7][8] |

Antibacterial Activity

The antibacterial potential of nitroisoxazole derivatives has been primarily investigated against plant pathogens.

-

Targeted Pathogens: A series of 4-nitro-3-phenylisoxazole derivatives were synthesized and evaluated against Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac).[5]

-

Efficacy: Many of these compounds exhibited potent antibacterial activities, with EC50 values significantly better than the commercial agricultural bactericide, bismerthiazol.[5] This highlights their potential for development as novel crop protection agents.

Anticancer Activity

The broader class of isoxazole derivatives has gained considerable attention for its anticancer potential, acting through diverse mechanisms.[9] While research specifically on 5-methyl-4-nitroisoxazoles is emerging, related nitro-heterocycles provide a strong rationale for their investigation.

-

Mechanisms of Action: Isoxazole-based compounds can induce cancer cell death through pathways such as apoptosis induction, inhibition of crucial enzymes like topoisomerase, or disruption of tubulin polymerization.[9]

-

Hypoxia Targeting: The nitro group makes these compounds excellent candidates for targeting hypoxic tumors. Hypoxic cells, which are resistant to conventional radiation and chemotherapy, often overexpress nitroreductase enzymes.[10] These enzymes can selectively activate nitro-containing prodrugs within the low-oxygen tumor microenvironment, leading to targeted cell killing. N-alkyl-nitroimidazoles, for example, have shown considerable selectivity towards breast and lung tumor cell lines.[11]

Anti-inflammatory and Antioxidant Activity

A series of 3-methyl-4-nitro-5-(substituted styryl) isoxazoles has been synthesized and evaluated for anti-inflammatory and antioxidant properties.[12]

-

Key Structural Features: The study revealed that compounds featuring sterically hindered phenolic groups (e.g., hydroxyl groups ortho to bulky substituents) on the styryl moiety exhibited good anti-inflammatory activity and superior antioxidant capabilities.[12]

-

Mechanism Correlation: The antioxidant and radical-scavenging properties conferred by the phenolic moiety are believed to be directly relevant to the observed anti-inflammatory efficacy and low ulcerogenic potential.[12] In contrast, replacing the phenolic hydroxyl with a methoxy group substantially reduced both activities, underscoring the importance of the free hydroxyl for radical scavenging.[12]

| Substituent on Styryl Ring | Observed Activity | Rationale | Reference |

| 4-Hydroxy-3,5-di-tert-butyl | Good anti-inflammatory & antioxidant | Sterically hindered phenol is an excellent radical scavenger. | [12] |

| 4-Methoxy | Substantially lower activity | The absence of a free phenolic proton prevents radical scavenging. | [12] |

| 4-N,N-dimethyl | Moderate activity | N,N-dialkyl substitution provides some electron-donating character. | [12] |

| 4-Methyl / 4-Isopropyl | Insignificant activity | Simple alkyl groups lack significant antioxidant or anti-inflammatory contribution. | [12] |

Core Mechanisms of Action

The biological effects of 5-methyl-4-nitroisoxazole derivatives are underpinned by specific molecular mechanisms, with the nitro group often playing a central role.

Bioreductive Activation and Oxidative Stress

This is the predominant mechanism for antiparasitic and certain antimicrobial activities. It is a multi-step process that turns the relatively inert parent compound into a highly reactive cytotoxic agent.

-

One-Electron Reduction: In the low-redox-potential environment of anaerobic or microaerophilic organisms (like T. cruzi), enzymes such as ferredoxin or nitroreductases transfer a single electron to the nitro group (-NO₂) of the isoxazole derivative.[2]

-

Radical Anion Formation: This transfer creates a highly unstable nitroso radical anion (-NO₂·⁻).[4]

-

Redox Cycling and ROS Generation: In the presence of oxygen, this radical anion can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide radical (O₂·⁻). This "futile cycle" can rapidly generate large amounts of ROS, including superoxide, hydrogen peroxide (H₂O₂), and the highly damaging hydroxyl radical (·OH).

-

Formation of Reactive Nitrogen Species: Further reduction of the nitro group can lead to the formation of cytotoxic hydroxylamine intermediates and reactive nitrogen species (RNS).

-

Cellular Damage: The generated ROS and RNS indiscriminately attack vital biomolecules, causing DNA strand breaks, protein denaturation, and lipid peroxidation, ultimately leading to parasite or bacterial cell death.[2]

Diagram 2: Mechanism of Bioreductive Activation

Caption: Bioreductive activation of a nitro-heterocycle leading to cellular damage.

Experimental Protocols: A Practical Guide

Reproducibility and methodological rigor are paramount in drug discovery. This section provides validated, step-by-step protocols for the synthesis and evaluation of these derivatives.

Synthesis of 3-methyl-4-nitro-5-(substituted styryl)isoxazoles

This protocol is adapted from methodologies used to create derivatives for anti-inflammatory screening.[12]

-

Step 1: Preparation of the Isoxazole Core.

-

To a solution of 3,5-dimethyl-4-nitroisoxazole (1.0 eq) in a suitable solvent (e.g., methanol), add the desired substituted aromatic aldehyde (1.0 eq).

-

Add a catalytic amount of a basic catalyst, such as piperidine (0.1-0.2 eq).

-

-

Step 2: Reaction.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Step 3: Isolation.

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath.

-

The solid product that precipitates is collected by vacuum filtration.

-

-

Step 4: Purification.

-

Wash the collected solid with cold methanol or ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 3-methyl-4-nitro-5-(substituted styryl)isoxazole derivative.

-

-

Step 5: Characterization.

-

Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

-

In Vitro Antitrypanosomal Activity Assay (Epimastigote Lysis)

This protocol is based on screening methods for identifying compounds active against T. cruzi.[4]

-

Step 1: Parasite Culture.

-

Culture Trypanosoma cruzi epimastigotes in a liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

-

Harvest parasites during the exponential growth phase for the assay.

-

-

Step 2: Assay Preparation.

-

Adjust the parasite concentration to 1 x 10⁶ parasites/mL in fresh LIT medium.

-

Prepare stock solutions of the test compounds (e.g., 5-methyl-4-nitroisoxazole derivatives) in dimethyl sulfoxide (DMSO). Make serial dilutions to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity.

-

-

Step 3: Incubation.

-

In a 96-well microplate, add 100 µL of the parasite suspension to each well.

-

Add 1 µL of the test compound dilutions to the respective wells. Include wells with parasites and DMSO only (negative control) and wells with a reference drug like Nifurtimox (positive control).

-

Incubate the plate at 28°C for 72 hours.

-

-

Step 4: Viability Assessment.

-

Add a viability reagent such as Resazurin (final concentration of 20 µg/mL) to each well and incubate for an additional 24 hours.

-

Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance using a microplate reader.

-

-

Step 5: Data Analysis.

-

Calculate the percentage of parasite lysis for each compound concentration relative to the negative control.

-

Determine the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of lysis against the log of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

5-Methyl-4-nitroisoxazole derivatives represent a versatile and potent class of bioactive compounds. The central role of the nitro group in mediating antiparasitic and antibacterial effects through bioreductive activation is a well-established and exploitable mechanism. Furthermore, the scaffold's amenability to synthetic modification allows for the fine-tuning of its properties, as demonstrated by the development of derivatives with significant anti-inflammatory and antioxidant activities.

Future research should focus on:

-

Expanding the Scope: Systematically exploring the anticancer potential, particularly as hypoxia-activated prodrugs.

-

Mechanism Elucidation: Investigating the specific enzymatic pathways (e.g., inhibition of COX/LOX enzymes) responsible for the anti-inflammatory effects.

-

Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

The foundational knowledge synthesized in this guide provides a robust platform for the rational design and development of the next generation of 5-methyl-4-nitroisoxazole-based therapeutics.

References

- Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi - PMC. (2024).

- 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PubMed Central. (2023).

- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: System

- Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - NIH. (2022).

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (2021).

- Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities - RJPBCS. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate. (2002).

- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - SciSpace. (2020). SciSpace.

- Synthesis and Biological Properties of New 5-nitroindazole Derivatives - PubMed. (2002).

- 3,5-Dimethyl-4-nitroisoxazole 98 1123-49-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4 - NIH. (2008).

- Synthesis, in vitro and in vivo characterization of two novel 68Ga-labelled 5-nitroimidazole derivatives as potential agents for imaging hypoxia - PubMed. (2013).

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025). Royal Society of Chemistry.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]

- 3. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-Dimethyl-4-nitroisoxazole 98 1123-49-5 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro and in vivo characterization of two novel 68Ga-labelled 5-nitroimidazole derivatives as potential agents for imaging hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. rjpbcs.com [rjpbcs.com]

5-Methyl-4-nitroisoxazole: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

5-Methyl-4-nitroisoxazole is a highly functionalized heterocyclic building block poised for significant application in organic synthesis. The strategic placement of a nitro group on the isoxazole core activates the molecule for a variety of transformations, rendering it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemicals. The isoxazole nucleus itself is a privileged structure in numerous biologically active compounds, and the nitro group serves as a versatile synthetic handle, readily convertible to other functional groups or utilized to modulate the reactivity of the heterocyclic system. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic potential of 5-methyl-4-nitroisoxazole, drawing upon established reactivity principles of analogous systems to illuminate its utility as a precursor. Detailed, field-proven protocols for key transformations are presented, alongside a discussion of the mechanistic underpinnings that govern its reactivity.

Introduction: The Strategic Value of the 4-Nitroisoxazole Moiety

The isoxazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its presence imparts favorable pharmacokinetic and pharmacodynamic properties. When substituted with a nitro group at the C4 position, the isoxazole ring's electronic nature is significantly altered. The powerful electron-withdrawing capacity of the nitro group serves two primary functions:

-

Activation of the Heterocycle : The nitro group enhances the electrophilicity of the isoxazole ring, making it susceptible to nucleophilic attack and facilitating a range of substitution and ring-opening reactions.

-

A Latent Amino Group : The nitro functionality is readily reduced to a primary amine, a critical functional group for diversification, peptide synthesis, and the introduction of pharmacophores.

This dual-functionality makes 5-methyl-4-nitroisoxazole and its analogs powerful intermediates for the construction of novel chemical entities.

Physicochemical Properties and Characterization

A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₃ | [2] |

| Molecular Weight | 128.09 g/mol | [2] |

| CAS Number | 1122-06-1 | [3] |

| Boiling Point | 40 °C at 0.4 Torr | [3] |

| Density (Predicted) | 1.368 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -5.23 ± 0.50 | [3] |

Note: Much of the publicly available data on 5-methyl-4-nitroisoxazole is from commercial suppliers and predictive models. Experimental verification is recommended.

Spectroscopic Characterization (Predicted):

-

¹H NMR: The spectrum is expected to be simple, showing a singlet for the C5-methyl group (likely in the range of δ 2.5-2.8 ppm) and a singlet for the C3-proton (likely downfield, > δ 8.5 ppm, due to the influence of the adjacent oxygen and the nitro group).

-

¹³C NMR: Key signals would include the methyl carbon, the three isoxazole ring carbons (C3, C4, and C5), with the C4 carbon bearing the nitro group being significantly deshielded.

-

IR Spectroscopy: Characteristic peaks would be expected for the C=N and N-O stretching of the isoxazole ring, and strong, characteristic asymmetric and symmetric stretches for the C-NO₂ group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 128.

Synthesis of 5-Methyl-4-nitroisoxazole

The synthesis of 5-methyl-4-nitroisoxazole is best approached via the direct nitration of the parent heterocycle, 5-methylisoxazole. This electrophilic aromatic substitution is a standard transformation, though care must be taken due to the potentially energetic nature of the reaction. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack on the 5-methylisoxazole ring.

Figure 1: General workflow for the synthesis of 5-methyl-4-nitroisoxazole.

Detailed Experimental Protocol: Nitration of 5-Methylisoxazole (Representative)

This protocol is based on established procedures for the nitration of similar heterocyclic systems.[4][5] Researchers should perform appropriate safety assessments before undertaking this procedure.

-

Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2.0 eq). Maintain the temperature below 10 °C during the addition.

-

Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5-methylisoxazole (1.0 eq) in a portion of concentrated sulfuric acid. Cool the solution to 0 °C.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 5-methylisoxazole, ensuring the internal temperature does not exceed 5-10 °C. The rate of addition is critical to control the exotherm and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or a suitable quenching and GC-MS analysis of an aliquot.

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product may precipitate as a solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-methyl-4-nitroisoxazole.

Causality and Experimental Choices:

-

Mixed Acid Nitration: The use of a mixture of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the moderately activated isoxazole ring.[6]

-

Temperature Control: This reaction is highly exothermic. Maintaining a low temperature is crucial to prevent dinitration and other side reactions, and for overall safety.[7]

-

Quenching on Ice: Pouring the acidic reaction mixture onto ice serves to both dilute the strong acid and precipitate the organic product, which is typically less soluble in aqueous media.

Key Synthetic Transformations and Applications as a Precursor

The synthetic utility of 5-methyl-4-nitroisoxazole stems from the reactivity of its nitro group and the inherent properties of the isoxazole core.

Reduction to 4-Amino-5-methylisoxazole: A Gateway to Amide and Peptide Chemistry

The most fundamental transformation of the nitro group is its reduction to a primary amine. This opens up a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and incorporation into peptide-like structures.[1]

Figure 2: Reduction of 5-methyl-4-nitroisoxazole and subsequent synthetic pathways.

Detailed Experimental Protocol: Reduction of a 4-Nitroisoxazole Derivative

This protocol is adapted from the reduction of a structurally similar substrate, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, and is expected to be effective for 5-methyl-4-nitroisoxazole.[8]

-

Reaction Setup: To a solution of the 4-nitroisoxazole derivative (1.0 eq) in a mixture of acetic acid and water (e.g., a 3:1 v/v mixture), add iron powder (5.0 eq).

-

Heating: Stir the suspension at a moderately elevated temperature (e.g., 50 °C) for 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Basify the mixture with a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acetic acid and deprotonate the product amine, facilitating its extraction into the organic layer.

-

Isolation: Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-aminoisoxazole.

-

Purification: The product can be further purified by silica gel column chromatography.

Causality and Experimental Choices:

-

Iron in Acetic Acid: This is a classic and robust method for the reduction of aromatic nitro groups. Iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is reduced. Acetic acid provides a protic medium necessary for the reaction mechanism.

-

Basification: The product amine exists as an ammonium salt in the acidic reaction mixture. Basification is essential to generate the free amine, which is more soluble in organic solvents and can thus be efficiently extracted.

The 4-Nitroisoxazole Core as a Michael Acceptor and Synthon for Heterocycle Synthesis

While the C5-position in 5-nitroisoxazoles can undergo nucleophilic aromatic substitution (SNAr), the methyl group at C5 in our target molecule makes this less favorable than in unsubstituted analogs.[9] However, the reactivity of the methyl group itself, activated by the adjacent nitroisoxazole system, provides a powerful avenue for synthesis.

Drawing analogy from the well-studied 3,5-dimethyl-4-nitroisoxazole, the methyl group of 5-methyl-4-nitroisoxazole is expected to be sufficiently acidic to be deprotonated by a suitable base. The resulting anion can then participate in various carbon-carbon bond-forming reactions.

A prime example is the Knoevenagel-type condensation with aromatic aldehydes. This reaction, often catalyzed, leads to the formation of 3-methyl-4-nitro-5-styrylisoxazoles, which are themselves versatile intermediates.[10]

Figure 3: Condensation reaction of an analogous 4-nitroisoxazole to form styrylisoxazoles.

These styrylisoxazole products are activated Michael acceptors, and the entire 4-nitroisoxazole moiety can be considered a "masked" carboxylic acid functionality, as it can be converted to a carboxyl group through subsequent reactions.[11] This strategy has been employed in the synthesis of various complex molecules, including 3-arylglutaric acids and isoxazole-oxindole hybrids.[11]

Conclusion and Future Outlook

5-Methyl-4-nitroisoxazole represents a precursor of high potential, bridging the gap between simple heterocyclic starting materials and complex, functionalized molecules. Its synthesis is achievable through standard nitration procedures, and its reactivity is governed by the versatile nitro group and the activated isoxazole core. The primary transformations—reduction of the nitro group to an amine and condensation reactions involving the activated methyl group—provide access to a diverse range of derivatives suitable for applications in drug discovery and materials science.

While the direct, peer-reviewed literature on this specific molecule is sparse, the well-documented chemistry of its close analogs provides a robust and reliable roadmap for its synthetic manipulation. As the demand for novel heterocyclic scaffolds continues to grow, it is anticipated that 5-methyl-4-nitroisoxazole will emerge as an increasingly important and frequently utilized building block in the synthetic chemist's toolbox.

References

- Adamo, M. F. A., et al. (2007). Three multicomponent reactions of 3, 5-dimethyl-4-nitroisoxazole. Tetrahedron, 63(39), 9741-9745.

-

Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(9), e20230806. [Link]

-

Jadhav, S. D., et al. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences, 130(9), 123. [Link]

-

De Sarlo, F., & Machetti, F. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 21(36), 7269-7291. [Link]

-

Yakimovich, A. V., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. International Journal of Molecular Sciences, 24(22), 16135. [Link]

- Nesi, R., et al. (1990). On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. Gazzetta Chimica Italiana, 120(1), 27-29.

-

Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Education in Chemistry. [Link]

-

PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Leflunomide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Fox, R. I. (1998). Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases, 57(5), 259-264. [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

Barbasiewicz, M., et al. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 85(5), 3844-3850. [Link]

-

Perreault, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5625. [Link]

- Nesi, R., et al. (1996). The reactivity of 3-methyl-4-nitro-5-styrylisoxazole with some bis-enolisable ketones. Tetrahedron, 52(34), 11245-11252.

-

WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. [Link]

-

American Elements. (n.d.). 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid. Retrieved January 25, 2026, from [Link]

-

Scribd. (n.d.). Nitration of Methyl Benzoate to Nitrobenzoate. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- Soyka, R., & Pfleiderer, W. (1990). Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. Pteridines, 1(2).

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1122-06-1|5-Methyl-4-nitroisoxazole|BLD Pharm [bldpharm.com]

- 3. 5-Methyl-4-nitroisoxazole | 1122-06-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. aiinmr.com [aiinmr.com]

- 7. scribd.com [scribd.com]

- 8. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors [mdpi.com]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of Nitroisoxazole Compounds

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. The introduction of a nitro group (-NO₂) to this scaffold creates the nitroisoxazole core, a pharmacophore that has unlocked potent biological activities across a spectrum of diseases. These compounds often function as bio-reductive prodrugs, remaining relatively inert until activated under specific physiological conditions, such as the hypoxic environment of tumors or the unique enzymatic machinery of pathogens like Mycobacterium tuberculosis.[1][2]

This technical guide provides a comprehensive overview of the discovery and history of nitroisoxazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also a deep dive into the causality behind experimental choices, the intricacies of their synthesis and mechanism of action, and the field-proven insights that have guided their evolution from laboratory curiosities to clinical contenders.

The Genesis of a Scaffold: Early Discovery and Synthesis

The history of isoxazoles is intrinsically linked to the chemistry of primary nitro compounds. Early organic chemists observed that these simple building blocks, containing the C–N–O sequence, could be coaxed into forming the isoxazole ring. For instance, the treatment of nitroethane with alkalis was found to yield 3,4,5-trimethylisoxazole, a complex transformation for its time that hinted at the rich reactivity of nitroalkanes.[3][4]

These early discoveries laid the groundwork for more controlled and predictable synthetic strategies. A pivotal development was the reaction of aldehydes with primary nitro compounds in a 1:2 molar ratio, which was shown to produce isoxazole derivatives through β-dinitro intermediates.[5] This method provided a foundational route to the isoxazole core, which could then be further functionalized.

Key Synthetic Methodologies: Building the Core

The construction of the nitroisoxazole scaffold has evolved significantly, with modern chemistry offering a toolkit of precise and efficient reactions. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and stereochemical control—critical considerations in any drug discovery program.

[3+2] Cycloaddition: A Cornerstone of Isoxazole Synthesis

One of the most robust and versatile methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne or an alkene. To synthesize 4-nitroisoxazoles specifically, an alkene bearing a nitro group is employed.[6]

A common and scalable approach involves generating nitrile oxides in situ from readily available chloroximes and reacting them with a nitro-containing dienophile like 1-dimethylamino-2-nitroethylene.[6] This method offers excellent control over regioselectivity, ensuring the desired isomer is formed.

Experimental Protocol: Synthesis of 4-Nitro-3-phenylisoxazole via [3+2] Cycloaddition

This protocol is a representative example adapted from methodologies described in the literature.[6][7]

-

Step 1: Preparation of Benzonitrile Oxide Precursor. To a solution of benzaldoxime (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0°C. Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC). The resulting product is benzohydroximoyl chloride (a chloroxime).

-

Step 2: In situ Generation of Nitrile Oxide and Cycloaddition. In a separate flask, dissolve 1-dimethylamino-2-nitroethylene (1.2 eq) in an appropriate solvent such as dichloromethane (DCM).

-

Step 3: Reaction. To the solution from Step 2, add the benzohydroximoyl chloride solution from Step 1. Cool the mixture to 0°C and slowly add triethylamine (Et₃N) (1.5 eq) dropwise. The base facilitates the in situ generation of benzonitrile oxide, which immediately undergoes cycloaddition.

-

Step 4: Work-up and Purification. Allow the reaction to warm to room temperature and stir for 12-24 hours. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 4-nitro-3-phenylisoxazole derivative.

Mechanism of Action: The Bio-reductive Prodrug Strategy

The defining feature of most nitroaromatic therapeutic agents is their role as prodrugs. The electron-withdrawing nitro group renders the parent molecule relatively stable and often inactive. Its therapeutic effect is unleashed only upon reduction of the nitro group, a process that occurs preferentially in specific biological environments.[8]

This bioactivation is typically a one-electron reduction catalyzed by cellular reductases, forming a nitro anion radical.[9] Under normal oxygen levels (normoxia), this radical is rapidly re-oxidized back to the parent compound in a futile cycle, with a net result of generating reactive oxygen species (ROS) like superoxide. However, under low-oxygen (hypoxic) conditions, or in organisms possessing specific nitroreductases (NTRs), further reduction occurs. This generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can damage cellular macromolecules like DNA, proteins, and lipids, leading to cell death.[8][10][11]

This hypoxia-selective activation is a powerful strategy in cancer therapy, as solid tumors often contain hypoxic regions that are resistant to conventional radiation and chemotherapy.[2][12] Similarly, certain bacteria and parasites possess unique NTR enzymes not found in mammals, providing a selective target for antimicrobial agents.[10]

Sources

- 1. Nitroaromatic Antibiotics as Nitrogen Oxide Sources | MDPI [mdpi.com]

- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00960B [pubs.rsc.org]

- 4. societyforscience.org [societyforscience.org]

- 5. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Nimorazole? [synapse.patsnap.com]

- 12. Hypoxia-activated prodrugs: substituent effects on the properties of nitro seco-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (nitroCBI) prodrugs of DNA minor groove alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution on 5-Nitroisoxazoles

Introduction: The Strategic Value of 5-Nitroisoxazoles in Synthesis

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2] Derivatives of isoxazole are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] A key challenge and opportunity in drug development lies in the efficient and regioselective functionalization of this privileged heterocycle.

5-Nitroisoxazoles have emerged as exceptionally versatile synthetic intermediates for this purpose. The presence of a strongly electron-withdrawing nitro group at the C5 position dramatically activates the isoxazole ring for Nucleophilic Aromatic Substitution (SNAr).[4][5] This activation provides a reliable and high-yielding pathway to introduce a diverse array of functional groups, including ethers, amines, and thioethers, by displacing the nitro group.[6][7][8]

This guide provides a comprehensive overview of the SNAr mechanism on 5-nitroisoxazoles, detailed experimental protocols for various classes of nucleophiles, and a troubleshooting guide to empower researchers in their synthetic endeavors.

The Mechanism: An Addition-Elimination Pathway

The SNAr reaction on 5-nitroisoxazoles proceeds through a well-established two-step addition-elimination mechanism.[9][10] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

Causality of the Mechanism:

-

Activation: The isoxazole ring itself is electron-deficient, but the addition of a nitro group at the C5 position profoundly lowers the electron density of the aromatic system. This effect is most pronounced at the carbon atom bearing the nitro group, rendering it highly electrophilic and susceptible to attack.[4]

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C5 carbon. This is typically the rate-determining step of the reaction.[9] The attack disrupts the aromaticity of the isoxazole ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer-like complex.

-

Stabilization: The negative charge of the Meisenheimer intermediate is delocalized and effectively stabilized by the electron-withdrawing nitro group. This stabilization is crucial for the feasibility of the reaction.

-

Rearomatization and Elimination: The system regains its aromatic stability through the expulsion of the nitro group as a nitrite anion (NO₂⁻), a competent leaving group. This elimination step is fast and results in the formation of the 5-substituted isoxazole product.

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application of 5-Nitroisoxazoles in the Synthesis of AMPA Receptor Modulators: A Technical Guide

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of novel AMPA receptor modulators derived from 5-nitroisoxazoles. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuroscience and medicinal chemistry. We will delve into the synthetic rationale, step-by-step experimental procedures, and the subsequent biological characterization of these promising compounds.

Introduction: The Significance of AMPA Receptor Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical component of fast excitatory synaptic transmission in the central nervous system.[1] These ionotropic glutamate receptors are implicated in a myriad of neurophysiological processes, including learning, memory, and synaptic plasticity.[2] Consequently, the modulation of AMPA receptor activity presents a compelling therapeutic strategy for a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of the AMPA receptor, in particular, have garnered significant interest for their potential as cognitive enhancers and for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and depression.[1]

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4][5][6] This heterocyclic motif offers a versatile platform for the design of novel bioactive molecules.[3][4][5] This guide focuses on the strategic use of 5-nitroisoxazoles as versatile synthons for the creation of a novel class of bivalent AMPA receptor modulators.

The Chemical Versatility of 5-Nitroisoxazoles in Synthesis

5-Nitroisoxazoles are highly valuable intermediates in the synthesis of functionalized isoxazole derivatives. The nitro group at the 5-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups.[7] This reactivity is central to the synthetic strategy outlined in this guide.

The synthesis of the 5-nitroisoxazole precursors themselves is achieved through a robust and regioselective heterocyclization reaction of electrophilic alkenes with a tetranitromethane-triethylamine (TNM-TEA) complex.[8] This method provides straightforward access to 3-electron-withdrawing group (EWG)-5-nitroisoxazoles, which are the key building blocks for the subsequent synthesis of AMPA receptor modulators.[8]

Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 3-EWG-5-nitroisoxazoles and their subsequent conversion to bis(isoxazole) AMPA receptor modulators.

Synthesis of 3-EWG-5-Nitroisoxazole Precursors

This protocol describes the synthesis of 3-EWG-5-nitroisoxazoles from α,β-unsaturated esters and amides using the TNM-TEA complex, as described by Ryabukhin and colleagues.[8]

Protocol 1: General Procedure for the Synthesis of 3-EWG-5-Nitroisoxazoles

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the appropriate α,β-unsaturated ester or amide (1 equivalent) in acetonitrile.

-

Addition of Reagents: To the stirred solution, add triethylamine (TEA) (2 equivalents) followed by a solution of tetranitromethane (TNM) (1.1 equivalents) in acetonitrile, dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-EWG-5-nitroisoxazole.[8]

Synthesis of Bis(isoxazole) AMPA Receptor Modulators via SNAr Reaction

This protocol details the SNAr reaction of 3-EWG-5-nitroisoxazoles with various bis-nucleophiles to yield the target bis(isoxazole) modulators.[8]

Protocol 2: General Procedure for the SNAr Reaction

-

Reaction Setup: To a solution of the 3-EWG-5-nitroisoxazole (2 equivalents) in a suitable solvent (e.g., acetonitrile), add the desired bis-nucleophile (e.g., hydroquinone, diamine, or dithiol) (1 equivalent) and a base (e.g., K2CO3 or Cs2CO3) (2.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the nucleophile and the solubility of the starting materials.[8] For instance, reactions with hydroquinone may proceed at room temperature, while reactions with less soluble amides may require refluxing in acetonitrile.[8]

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, filter the reaction mixture and concentrate the filtrate. The crude product can then be purified by recrystallization or column chromatography to yield the pure bis(isoxazole) derivative.[8]

Data Presentation: Synthesis and Activity of Bis(isoxazole) Modulators

The following table summarizes the synthetic yields and the modulatory activity of a selection of bis(isoxazole) compounds at the AMPA receptor, as determined by patch-clamp electrophysiology on Purkinje neurons.[8] The activity is presented as the percentage potentiation of kainate-induced currents at a concentration of 10-10 M.

| Compound ID | Linker | 3-EWG | Yield (%) | Potentiation of Kainate-Induced Current (%) at 10-10 M |

| 3a | 1,4-phenylenebis(oxy) | CO2Me | 85 | Modest |

| 3j | ethane-1,2-diylbis(sulfanediyl) | CO2Me | 72 | 77 |

| I | - | - | - | up to 70 at 10-11 M |

Data synthesized from Ryabukhin et al., 2023.[8]

Biological Evaluation: Electrophysiological Assessment of AMPA Receptor Modulation

The functional activity of the synthesized bis(isoxazole) derivatives as AMPA receptor modulators is assessed using the whole-cell patch-clamp technique on freshly isolated Purkinje neurons.[2][9]

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology on Purkinje Neurons

-

Cell Preparation: Isolate Purkinje neurons from the cerebellum of juvenile rats following established procedures.

-

Recording Setup: Place the isolated neurons in a recording chamber on the stage of an upright microscope and perfuse with an oxygenated artificial cerebrospinal fluid (aCSF).

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 MgCl2, with the pH adjusted to 7.3 with CsOH.

-

Whole-Cell Recording: Establish a whole-cell recording configuration by forming a gigaohm seal between the patch pipette and the cell membrane, followed by gentle suction to rupture the membrane patch.[10][11]

-

Data Acquisition: Clamp the membrane potential at -60 mV and record AMPA receptor-mediated currents evoked by the application of kainate (an AMPA receptor agonist).

-

Compound Application: After establishing a stable baseline of kainate-induced currents, co-apply the synthesized bis(isoxazole) modulator at various concentrations to determine its effect on the current amplitude.

-

Data Analysis: Analyze the recorded currents to quantify the percentage potentiation or inhibition of the kainate-induced response in the presence of the test compound.

Mechanistic Insights and Structure-Activity Relationships

The synthesized bis(isoxazole) derivatives act as positive allosteric modulators of the AMPA receptor.[8] Molecular docking and dynamics simulations suggest that these compounds bind to a site at the dimer interface of the ligand-binding domain of the GluA2 subunit.[12] This binding is thought to stabilize the active conformation of the receptor, thereby potentiating the ion currents induced by an agonist like kainate.[12]

The structure-activity relationship (SAR) studies reveal that the nature of the linker connecting the two isoxazole rings and the electron-withdrawing group at the 3-position significantly influence the modulatory activity.[13] For instance, a flexible ethane-1,2-diylbis(sulfanediyl) linker in compound 3j resulted in a highly potent positive modulator, potentiating kainate-induced currents by 77% at a concentration of 10-10 M.[8] In contrast, a more rigid 1,4-phenylenebis(oxy) linker in compound 3a led to a modulator with more modest activity.[8] These findings highlight the importance of the linker's length and flexibility in optimizing the interaction with the allosteric binding site.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the synthesis of the 5-nitroisoxazole precursors to the biological evaluation of the final AMPA receptor modulators.

Caption: Experimental workflow for synthesis and evaluation.

AMPA Receptor Signaling Pathway

This diagram depicts a simplified signaling pathway of an AMPA receptor and the proposed mechanism of action for the bis(isoxazole) positive allosteric modulators.

Caption: AMPA receptor signaling and PAM action.

Conclusion

The synthetic strategy employing 5-nitroisoxazoles as key precursors provides an efficient and versatile route to a novel class of bis(isoxazole) AMPA receptor modulators. The detailed protocols and methodologies presented in this guide offer a solid foundation for researchers to explore this promising area of medicinal chemistry. The potent activity observed for some of these compounds underscores the potential of this scaffold for the development of new therapeutics for a range of neurological disorders. Further optimization of the linker and the substituents on the isoxazole ring may lead to the discovery of even more potent and selective AMPA receptor modulators.

References

-

Ryabukhin, S. V., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. International Journal of Molecular Sciences, 24(22), 16135. [Link]

-

ResearchGate. (n.d.). The examples of the known positive modulators of the AMPA receptor. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Retrieved from [Link]

-

Vasilenko, D. A., et al. (2015). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry, 13(20), 5737-5745. [Link]

-

ResearchGate. (2014). (PDF) One-Step Synthesis 3-Nitroisoxazoles. Retrieved from [Link]

-

Staub, C., et al. (1998). Enduring changes in Purkinje cell electrophysiology following transient exposure to AMPA: correlates to dark cell degeneration. Journal of Neuroscience, 18(12), 4607-4619. [Link]

-

Al-Mousa, A. A., et al. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences, 25(5), 2993. [Link]

-

Semantic Scholar. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Rece. Retrieved from [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). The recent progress of isoxazole in medicinal chemistry | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. Retrieved from [Link]

-

PubMed. (2019). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Retrieved from [Link]

-

MDPI. (2022). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Patch Clamp Protocol [labome.com]

- 6. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors | MDPI [mdpi.com]

- 9. Enduring changes in Purkinje cell electrophysiology following transient exposure to AMPA: correlates to dark cell degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Validated Approach for the Synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Leflunomide)

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, an active pharmaceutical ingredient (API) also known as Leflunomide. Leflunomide is recognized for its anti-inflammatory and immunomodulatory properties, particularly in the treatment of rheumatoid arthritis.[1] The synthetic route detailed herein is a robust and well-established two-step process commencing from 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline.[2] The core transformation involves the formation of a stable amide bond, achieved through the activation of the carboxylic acid moiety to an acyl chloride intermediate, followed by nucleophilic acyl substitution. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations of procedural choices, safety protocols, and methods for purification and characterization to ensure a high-purity final product.[2][3]

Introduction and Synthetic Strategy

The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry.[4] Direct condensation of a carboxylic acid and an amine is often thermodynamically unfavorable and kinetically slow, necessitating the "activation" of the carboxylic acid.[4] This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine.

Several strategies exist for carboxylic acid activation.[5][6] For this synthesis, we employ a classic and highly effective method: conversion of the carboxylic acid to an acyl chloride. This is achieved using thionyl chloride (SOCl₂), a common and powerful chlorinating agent.[2][7] The resulting 5-methylisoxazole-4-carbonyl chloride is a highly reactive intermediate that readily undergoes reaction with the nucleophilic amine, 4-(trifluoromethyl)aniline, to form the desired amide bond. An amine base is included in the final step to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1][8]

This method is chosen for its high efficiency, scalability, and the relative ease of purification. Careful control of reaction conditions, particularly temperature, is crucial to minimize side reactions and hydrolysis of the acyl chloride intermediate.[1][3]

Figure 1: Overall two-step reaction scheme for the synthesis of Leflunomide.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards |

| 5-Methylisoxazole-4-carboxylic acid | 42831-50-5 | 141.11 | 163-165 | N/A | Irritant |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | -104.5 | 79 | Corrosive, Lachrymator, Reacts violently with water |

| 4-(Trifluoromethyl)aniline | 455-14-1 | 161.12 | 3-5 | 82 (10 mmHg) | Toxic, Irritant, Environmental Hazard |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | -41.6 | 115 | Flammable, Harmful, Irritant |

| Toluene (anhydrous) | 108-88-3 | 92.14 | -95 | 111 | Flammable, Harmful |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | -96.7 | 40 | Suspected Carcinogen |

| Hydrochloric acid (HCl), 1M | 7647-01-0 | 36.46 | N/A | N/A | Corrosive |

| Sodium bicarbonate (NaHCO₃), sat. soln. | 144-55-8 | 84.01 | N/A | N/A | Mild Irritant |

| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | N/A | N/A | None |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A | N/A | None |

| Ethanol or Acetonitrile | 64-17-5 / 75-05-8 | Various | N/A | N/A | Flammable |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or meter

-

Melting point apparatus

-

Fume hood

Detailed Experimental Protocol

CAUTION: This entire procedure must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]

Step 3.1: Synthesis of 5-Methylisoxazole-4-carbonyl Chloride (Intermediate)

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylisoxazole-4-carboxylic acid (5.0 g, 35.4 mmol).

-

Reagent Addition: Add anhydrous toluene (40 mL) to the flask. The carboxylic acid will not fully dissolve, forming a slurry.

-

Chlorination: Slowly add thionyl chloride (3.2 mL, 44.3 mmol, 1.25 eq) to the slurry at room temperature. The addition should be done carefully as the reaction will evolve HCl and SO₂ gas.

-

Expert Insight: Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. Toluene is an effective solvent that can be easily removed later. The reaction is performed under anhydrous conditions as thionyl chloride and the resulting acyl chloride are both highly reactive with water.[10]

-

-

Reaction: Fit the flask with a reflux condenser topped with a drying tube. Heat the mixture to reflux (approx. 110°C) using a heating mantle or oil bath.

-

Monitoring: Maintain the reflux for 2-3 hours. The reaction is typically complete when the solid carboxylic acid has dissolved and gas evolution has ceased, resulting in a clear, yellowish solution.

-

Solvent Removal: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Trustworthiness: This step should be performed with care. A cold trap is recommended to capture the volatile and corrosive thionyl chloride. The resulting crude 5-methylisoxazole-4-carbonyl chloride is a yellowish oil or low-melting solid and is used immediately in the next step without further purification due to its moisture sensitivity.[2]

-

Step 3.2: Synthesis of 5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide

-

Amine Solution Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)aniline (5.7 g, 35.4 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL). Add anhydrous pyridine (3.1 mL, 38.9 mmol, 1.1 eq).

-

Cooling: Cool this solution to 0°C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve the crude 5-methylisoxazole-4-carbonyl chloride from Step 3.1 in anhydrous DCM (20 mL). Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours to ensure the reaction goes to completion.

Step 3.3: Work-up and Purification

-

Quenching & Washing: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with:

-

1M HCl (2 x 50 mL) to remove excess pyridine and any unreacted aniline.

-

Saturated NaHCO₃ solution (2 x 50 mL) to remove any remaining acidic impurities.

-

Brine (1 x 50 mL) to remove residual water.

-

-

Drying: Dry the separated organic layer (DCM) over anhydrous magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude product as an off-white or pale-yellow solid.

-

Recrystallization: Purify the crude solid by recrystallization.[11] A mixture of ethanol and water or acetonitrile is often effective.[3][11]

-

Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol).

-

Slowly add water until the solution becomes cloudy.

-

Reheat gently until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

-

Isolation: Collect the pure white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture and dry them under vacuum.

-

Expected Yield: 75-85%

-

Expected Melting Point: 159-161°C

-

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the chemical structure and proton environments.

-

¹³C NMR: To confirm the carbon framework.

-

FT-IR: To identify characteristic functional groups (e.g., C=O stretch of the amide, N-H stretch).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.

Safety Precautions

-

Thionyl Chloride (SOCl₂): Highly corrosive, a strong lachrymator, and reacts violently with water to release toxic gases (HCl and SO₂).[7][10] Always handle in a fume hood and wear appropriate PPE.[9] Neutralize any spills with a solid base like sodium bicarbonate.

-

4-(Trifluoromethyl)aniline: Toxic if swallowed, inhaled, or in contact with skin.[12][13] It is also an irritant to the skin and eyes.[14] Handle with care, avoiding inhalation and skin contact.

-

Pyridine: Flammable and harmful. It has a strong, unpleasant odor. Use in a well-ventilated fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively in a fume hood.

Experimental Workflow Visualization

Sources

- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Amide synthesis by acylation [organic-chemistry.org]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cpachem.com [cpachem.com]

Application Note: A Scalable Synthesis Protocol for 5-Methyl-4-nitroisoxazole Derivatives

Abstract

5-Methyl-4-nitroisoxazole derivatives are pivotal building blocks in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical agents. The transition from bench-scale synthesis to pilot or industrial-scale production presents significant challenges, including reaction control, safety, and purification. This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 5-Methyl-4-nitroisoxazole. The outlined process emphasizes safety, efficiency, and purity, making it suitable for researchers and professionals in drug development. The protocol involves an initial cyclocondensation to form 5-methylisoxazole, followed by a carefully controlled nitration.

Strategic Approach to Scale-Up Synthesis

The synthesis of 5-Methyl-4-nitroisoxazole is most effectively approached via a two-step sequence:

-

Cyclocondensation: Formation of the 5-methylisoxazole core. This is a well-established method for creating the isoxazole ring structure.[1][2]

-

Electrophilic Nitration: Introduction of the nitro group at the C4 position of the isoxazole ring.

This linear approach was selected for its reliability and the commercial availability of the starting materials. For a scale-up operation, a convergent synthesis might seem attractive; however, the chosen linear path allows for better control over each reaction step and easier purification of the intermediate, which is crucial for the success of the subsequent energetic nitration step.

The overall synthetic workflow is depicted below:

Caption: Overall workflow for the synthesis of 5-Methyl-4-nitroisoxazole.

Detailed Experimental Protocols

Part A: Synthesis of 5-Methylisoxazole (Intermediate)

This procedure is adapted from established methods of isoxazole synthesis through cyclocondensation reactions.[1][3]

Materials and Equipment:

-

Jacketed glass reactor (10 L) with overhead stirring, temperature probe, and condenser.

-

Addition funnel.

-

Heating/cooling circulator.

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Deionized water

-

Toluene

-

Brine solution

Procedure:

-

Reactor Setup: Equip the 10 L jacketed glass reactor with an overhead stirrer, temperature probe, condenser, and an addition funnel. Ensure all glassware is dry and the system is inerted with nitrogen.

-

Reagent Charging: Charge the reactor with hydroxylamine hydrochloride (1.0 kg, 14.4 mol) and sodium acetate (1.2 kg, 14.6 mol) in deionized water (4 L).

-

Reaction Initiation: Begin stirring and gently heat the mixture to 40-45 °C to achieve a clear solution.

-

Substrate Addition: Slowly add ethyl acetoacetate (1.5 kg, 11.5 mol) via the addition funnel over 1-2 hours, maintaining the internal temperature below 60 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent a runaway reaction.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 60-65 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of ethyl acetoacetate is complete.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with toluene (3 x 2 L).

-

Combine the organic layers and wash with brine (2 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methylisoxazole as an oil.

-

Part B: Synthesis of 5-Methyl-4-nitroisoxazole (Final Product)

The nitration of aromatic and heteroaromatic compounds is a classic electrophilic substitution.[4][5] The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺) in situ.[6]

Materials and Equipment:

-

Jacketed glass reactor (10 L) with overhead stirring, temperature probe, and addition funnel.

-

Low-temperature circulator.

-

Crushed ice.

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized water

-

Methanol

Procedure:

-

Reactor Preparation: In the 10 L jacketed reactor, add concentrated sulfuric acid (4 L) and cool to -5 to 0 °C using the low-temperature circulator.

-

Substrate Addition: Slowly add the crude 5-methylisoxazole (from Part A, ~0.95 kg, 11.4 mol) to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 5 °C.

-

Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 L, ~16.5 mol) to concentrated sulfuric acid (1.1 L) while cooling in an ice bath.

-